1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE
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Overview
Description
1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is an organic compound that features a bromophenoxy group attached to an acetylated tetrahydroimidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE typically involves the reaction of 4-bromophenol with an appropriate acetylating agent to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with tetrahydroimidazolone under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Corresponding carboxylic acids and other hydrolyzed products.
Scientific Research Applications
1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating them. The acetylated tetrahydroimidazolone ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN: Similar structure but with a tetrahydropyran ring instead of an imidazolone ring.
4-BROMOPHENYL THP ETHER: Contains a bromophenyl group attached to a tetrahydropyranyl ether.
Uniqueness
1-[2-(4-BROMOPHENOXY)ACETYL]TETRAHYDRO-2H-IMIDAZOL-2-ONE is unique due to the presence of both the bromophenoxy group and the acetylated tetrahydroimidazolone ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)acetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-1-3-9(4-2-8)17-7-10(15)14-6-5-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQBACYOZNMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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